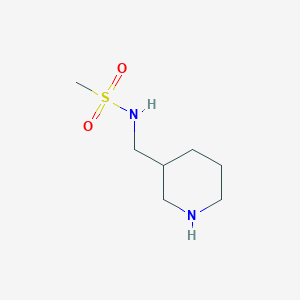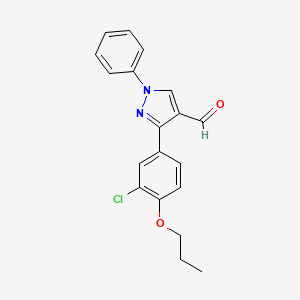
3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 3-chloro-4-propoxyphenyl-pyrazole-4-carbaldehyde (CPPC), is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. CPPC has been studied for its ability to act as a catalyst in organic reactions, its potential as a therapeutic agent, and its ability to interact with biological molecules.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is a critical area of research due to their diverse applications in medicinal chemistry and materials science. For instance, Xu and Shi (2011) detailed the synthesis and crystal structure of a pyrazole derivative, highlighting the potential of such compounds as versatile intermediates in organic synthesis (Cunjin Xu & Yan-Qin Shi, 2011). These structural analyses are essential for understanding the molecular geometry and electronic properties that influence their reactivity and interaction with biological targets.
Supramolecular Assembly
The study of supramolecular assemblies of pyrazole derivatives reveals insights into the non-covalent interactions that drive the formation of complex structures with potential applications in nanotechnology and materials science. Kumar et al. (2019) investigated the conversion of substituted pyrazolecarbaldehydes into bipyrazoles, providing a comprehensive analysis of the supramolecular assembly in various dimensions, which is crucial for the development of novel materials with tailored properties (Haruvegowda Kiran Kumar et al., 2019).
Synthetic Methodologies
Developing new synthetic methodologies for pyrazole derivatives is a key research area due to their relevance in producing pharmaceuticals and agrochemicals. The work by Vilkauskaitė et al. (2011) on Sonogashira-type reactions demonstrates a straightforward approach to synthesizing pyrazolo[4,3-c]pyridines, showcasing the versatility of pyrazolecarbaldehydes as precursors in organic synthesis (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011). These methodologies offer pathways to a wide range of heterocyclic compounds with significant biological activities.
Biological Applications
Research into the biological applications of pyrazole derivatives underlines their potential in medicinal chemistry. The design, synthesis, and evaluation of new pyrazole analogs for anticonvulsant and analgesic activities, as demonstrated by Viveka et al. (2015), highlight the therapeutic potential of these compounds (S. Viveka et al., 2015). Such studies are fundamental in identifying new lead compounds for drug development.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyrazole derivatives are crucial for developing new treatments against infectious diseases and conditions associated with oxidative stress. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which exhibited promising antimicrobial and moderate antioxidant activities (R. Prasath et al., 2015). These findings contribute to the pool of knowledge necessary for creating compounds with potential therapeutic applications.
Mécanisme D'action
Target of Action
A structurally similar compound, (3-chloro-4-propoxy-phenyl)-acetic acid, is known to target prostaglandin g/h synthase 1 .
Mode of Action
Prostaglandin g/h synthase 1, the target of the similar compound, converts arachidonate to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis .
Biochemical Pathways
Prostaglandin g/h synthase 1, the target of the similar compound, is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .
Propriétés
IUPAC Name |
3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-10-24-18-9-8-14(11-17(18)20)19-15(13-23)12-22(21-19)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRBEWPKIFRJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2632069.png)
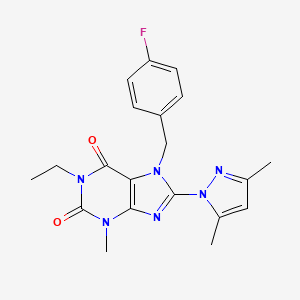
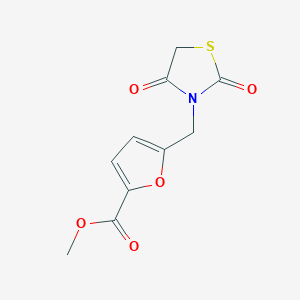
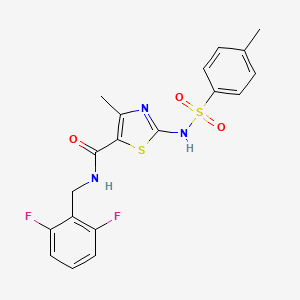
![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)
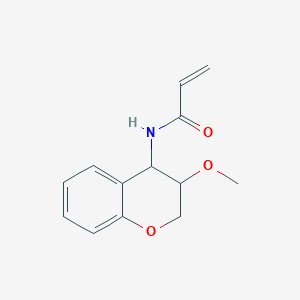
![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2632082.png)
![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)
![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)
![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)
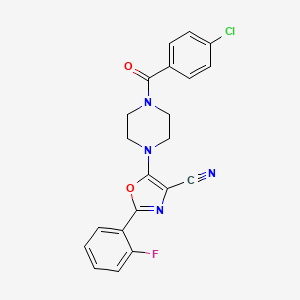
![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)
